2-Methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride
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Overview
Description
2-Methylsulfonyl-6-azaspiro[34]octane;hydrochloride is a chemical compound with the molecular formula C8H15NO2S·HCl It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro and sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-Methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-Methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride include:
- 2-Methylsulfonyl-6-azaspiro[3.3]heptane
- 2-Methylsulfonyl-6-azaspiro[3.5]nonane
- 2-Methylsulfonyl-6-azaspiro[3.4]octane
Uniqueness
What sets this compound apart from similar compounds is its specific spirocyclic structure and the presence of both azaspiro and sulfonyl groups. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c1-12(10,11)7-4-8(5-7)2-3-9-6-8;/h7,9H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPHDBRIYCIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2(C1)CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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